molecular formula C10H7N B1355412 4-Ethynyl-1H-indole CAS No. 102301-81-5

4-Ethynyl-1H-indole

Cat. No. B1355412
CAS RN: 102301-81-5
M. Wt: 141.17 g/mol
InChI Key: HGHQEOJJLFYMIV-UHFFFAOYSA-N
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Description

4-Ethynyl-1H-indole, also known as EI, is a heterocyclic aromatic organic compound. It is a popular indole derivative that has attracted scientific interest due to its potential biological properties and numerous applications across various fields. The compound has a molecular weight of 141.17 .


Synthesis Analysis

While specific synthesis methods for 4-Ethynyl-1H-indole were not found, there are general methods for synthesizing indole derivatives. For instance, novel 3-substitue 2-methyl indole analogs have been synthesized and evaluated for their biological activities .


Physical And Chemical Properties Analysis

4-Ethynyl-1H-indole is a pale-yellow to yellow-brown solid .

Scientific Research Applications

Cancer Treatment Research

Indole derivatives, including 4-Ethynyl-1H-indole, have been increasingly recognized for their potential in treating various types of cancer. They exhibit a range of biologically vital properties that can be leveraged in oncology .

Anti-HIV Research

Novel indolyl derivatives have shown promise in anti-HIV research. Molecular docking studies suggest that these compounds, including modifications with 4-Ethynyl-1H-indole, could play a role in developing new anti-HIV medications .

Microbial Signalling Studies

Indole is known to be a signalling molecule among bacteria and plays a significant role in microbial communication, especially within the human gut. This aspect of indole research could extend to derivatives like 4-Ethynyl-1H-indole, exploring their potential as signalling molecules .

Flavour and Fragrance Industry

The value of indole compounds extends to their use in flavor and fragrance applications, such as in the food industry or perfumery. The unique properties of 4-Ethynyl-1H-indole could contribute to new scent or taste profiles .

Cycloaddition Reactions

Indoles serve as versatile building blocks in cycloaddition reactions, which are pivotal in synthesizing a wide array of potentially bioactive compounds. Research into cycloaddition processes often features indole derivatives like 4-Ethynyl-1H-indole due to their reactivity and structural significance .

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, 4-Ethynyl-1H-indole, as an indole derivative, may also have potential for further exploration in various fields of study.

properties

IUPAC Name

4-ethynyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N/c1-2-8-4-3-5-10-9(8)6-7-11-10/h1,3-7,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHQEOJJLFYMIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C2C=CNC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70553477
Record name 4-Ethynyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70553477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethynyl-1H-indole

CAS RN

102301-81-5
Record name 4-Ethynyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70553477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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